molecular formula C10H5ClF3N B1455032 2-Chloro-8-(trifluoromethyl)quinoline CAS No. 920494-31-1

2-Chloro-8-(trifluoromethyl)quinoline

Cat. No. B1455032
M. Wt: 231.6 g/mol
InChI Key: GQTIMPLUHKAFLZ-UHFFFAOYSA-N
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Description

2-Chloro-8-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5ClF3N . It has a molecular weight of 231.6 . This compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Chloro-8-(trifluoromethyl)quinoline is 1S/C10H5ClF3N/c11-8-5-4-6-2-1-3-7 (9 (6)15-8)10 (12,13)14/h1-5H . This indicates the presence of chlorine, fluorine, and nitrogen atoms in the quinoline ring structure.


Physical And Chemical Properties Analysis

2-Chloro-8-(trifluoromethyl)quinoline is a solid at room temperature . The compound should be stored at a temperature of -20°C .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Approaches and Structural Analysis: Researchers have developed methods to synthesize novel compounds derived from 2-chloro-8-(trifluoromethyl)quinoline, examining their molecular structures through techniques like NMR spectroscopy, mass spectrometry, and X-ray diffractometry. These compounds are utilized as building blocks for creating more complex quinoline derivatives with potential pharmacological activities (M. Arshad, Allam A Hassan, & Abdulmohsen H. Al Rohaimi, 2014).

Applications in Medicinal Chemistry

  • Anticancer Studies: A novel tri-quinoline system, synthesized from 2-chloro-3,6-dimethyl quinoline, demonstrated higher cytotoxicity in human cervical cancer cell lines, indicating its potential for anticancer applications (Kasirajan Gayathri et al., 2017).
  • Corrosion Inhibition: Derivatives of 2-chloro-8-(trifluoromethyl)quinoline have been investigated for their corrosion inhibition properties, with applications in protecting metals against corrosion in acidic environments. The studies indicate that these compounds can effectively prevent metal dissolution by adsorbing on the metal surface (H. Lgaz et al., 2017).

Catalytic and Synthetic Applications

  • Functionalization and Catalysis: Research has shown the potential of chloro-substituted quinolines in selective metalation and subsequent functionalization, offering pathways to synthesize bioactive quinoline derivatives, including chloroquine analogues, highlighting the versatility of these compounds in synthetic organic chemistry (Valter E Murie et al., 2017).

Environmental and Analytical Applications

  • Preconcentration of Metal Ions: A study described the use of homogeneous liquid-liquid extraction techniques for the preconcentration of copper ions, employing 8-hydroxyquinoline as a chelating agent. This showcases an analytical application of quinoline derivatives in environmental monitoring and analysis (M. Farajzadeh et al., 2009).

Safety And Hazards

The safety data sheet for 4-Chloro-8-(trifluoromethyl)quinoline, a similar compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-8-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-8-5-4-6-2-1-3-7(9(6)15-8)10(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTIMPLUHKAFLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652877
Record name 2-Chloro-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-8-(trifluoromethyl)quinoline

CAS RN

920494-31-1
Record name 2-Chloro-8-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=920494-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8-Trifluoromethyl-1H-quinolin-2-one (8.35 g, 39.2 mmol) was taken in a 25 mL RB POCl3 (10 mL) was added, and then refluxed for 1 h. The excess POCl3 was distilled off and ice was added to the reaction mixture. This was stirred for 15 min, the precipitate was filtered off and then dried under vacuum to afford the title compound (3 g, yield: 33%).
Quantity
8.35 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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